molecular formula C14H15N3S B4923269 4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile

4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile

Cat. No.: B4923269
M. Wt: 257.36 g/mol
InChI Key: NANAPWJFIJLNEJ-UHFFFAOYSA-N
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Description

4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including an imino group, a thiopyrano ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable pyridine derivative with a thiopyranone compound under basic conditions, followed by the introduction of the butyl and imino groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-b]quinoline derivatives: These compounds share a similar pyrano ring structure but differ in their functional groups and overall molecular architecture.

    Thiopyrano[2,3-b]pyridine derivatives: These compounds have a similar thiopyrano ring but may have different substituents and functional groups.

Uniqueness

4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

4-butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-3-4-5-10-11-7-6-9(2)17-14(11)18-13(16)12(10)8-15/h6-7,16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAPWJFIJLNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=N)SC2=C1C=CC(=N2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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